

Reproducibility of Esreboxetine's Efficacy in Fibromyalgia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



An objective analysis of the available clinical trial data on **Esreboxetine** for the treatment of fibromyalgia, with a focus on the reproducibility of its published efficacy findings.

The reproducibility of scientific findings is a cornerstone of evidence-based medicine, ensuring that the claimed efficacy of a therapeutic agent is reliable and consistent. This guide provides a comprehensive comparison of the published clinical trial data on **Esreboxetine**, a selective norepinephrine reuptake inhibitor, for the treatment of fibromyalgia. While direct, independent replication studies of the pivotal trials are not publicly available, this guide will objectively present the existing data, detail the experimental protocols, and discuss the concept of reproducibility in the context of clinical drug development.

Quantitative Data Summary

The efficacy of **Esreboxetine** in treating fibromyalgia has been evaluated in Phase 2 and Phase 3 clinical trials. The primary outcome measures in these studies consistently included changes in pain scores, Fibromyalgia Impact Questionnaire (FIQ) total scores, and Patient Global Impression of Change (PGIC). The following tables summarize the key quantitative findings from two significant published studies.

Table 1: Efficacy of Flexible-Dose Esreboxetine (2-8 mg/day) vs. Placebo over 8 Weeks



Outcome Measure	Esreboxetine (n=134)	Placebo (n=133)	P-value
Change in Weekly Mean Pain Score	-1.55 (SE: 0.16)	-0.99 (SE: 0.16)	0.006
≥30% Reduction in Pain Score	37.6% (50/133)	22.6% (30/133)	0.004
Change in FIQ Total Score	-15.63 (SE: 1.56)	-8.07 (SE: 1.54)	<0.001
PGIC "Much" or "Very Much" Improved	Odds Ratio = 2.42	-	<0.001

Data from Arnold et al. (2010), ClinicalTrials.gov Identifier: NCT00357825.[1][2]

Table 2: Efficacy of Fixed-Dose **Esreboxetine** vs. Placebo over 14 Weeks

Outcome Measure	Esreboxetin e 4 mg/day (n=277)	Esreboxetin e 8 mg/day (n=284)	Esreboxetin e 10 mg/day (n=283)	Placebo (n=278)	P-value (vs. Placebo)
Change in Weekly Mean Pain Score	Statistically Significant Improvement	Statistically Significant Improvement	Statistically Significant Improvement	-	≤0.025 (for all doses)
Change in FIQ Total Score	Statistically Significant Improvement	Statistically Significant Improvement	Statistically Significant Improvement	-	≤0.023 (for all doses)
PGIC Score	Statistically Significant Improvement	Statistically Significant Improvement	Statistically Significant Improvement	-	≤0.007 (for all doses)
Change in Global Fatigue Index (GFI) Score	Statistically Significant Improvement	Statistically Significant Improvement	Not Statistically Significant	-	0.001 (for 4mg and 8mg)



Data from Arnold et al. (2012).[3][4]

Experimental Protocols

A critical aspect of assessing reproducibility is a thorough understanding of the methodologies employed in the original studies. Below are the detailed experimental protocols for the two key clinical trials cited.

- 1. 8-Week, Flexible-Dose, Placebo-Controlled Study (NCT00357825)
- Objective: To assess the efficacy and safety of flexibly dosed Esreboxetine in the management of fibromyalgia.[1]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Patient Population: Patients aged ≥18 years who met the American College of Rheumatology criteria for fibromyalgia. Key inclusion criteria included a score of ≥40 mm on the 100-mm visual analog scale of the Short-Form McGill Pain Questionnaire and a mean pain score of ≥4 on an 11-point numeric rating scale during the week before randomization.
- Treatment Regimen: Following a 1-week baseline period and a 2-week single-blind placebo run-in, patients were randomized to receive either Esreboxetine or a placebo for 8 weeks.
 The Esreboxetine dose was initiated at 2 mg/day and escalated by 2 mg/day every 2 weeks to a maximum of 8 mg/day or the maximum tolerated dose.
- Primary Efficacy Outcomes:
 - Change from baseline to week 8 in the weekly mean pain score (derived from daily pain ratings on an 11-point scale).
 - Change in the Fibromyalgia Impact Questionnaire (FIQ) total score.
 - Patient Global Impression of Change (PGIC).
- Secondary Efficacy Outcomes: Included assessments of fatigue, patient function, and healthrelated quality of life using various validated scales.
- 2. 14-Week, Fixed-Dose, Placebo-Controlled Study

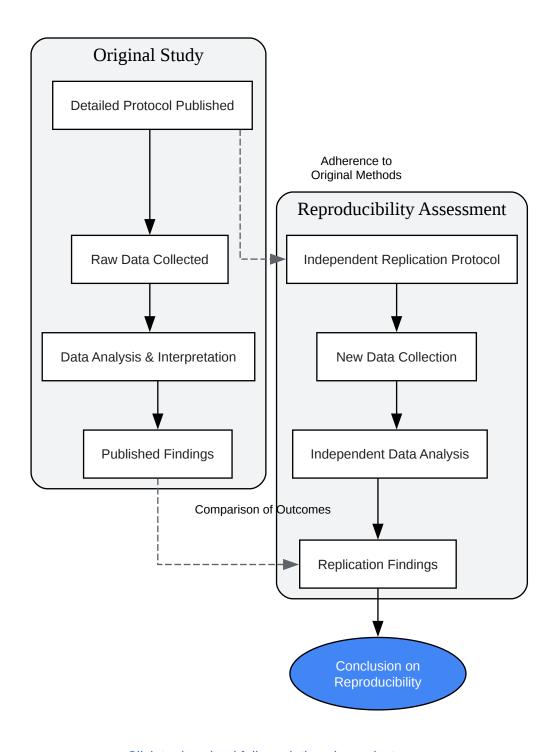


- Objective: To evaluate the efficacy, tolerability, and safety of multiple fixed dosages of Esreboxetine for the treatment of fibromyalgia.
- Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.
- Patient Population: Patients who met the American College of Rheumatology criteria for fibromyalgia.
- Treatment Regimen: Patients were randomized to receive Esreboxetine at fixed dosages of 4 mg/day, 8 mg/day, or 10 mg/day, or a matching placebo for 14 weeks.
- Primary Efficacy Outcomes:
 - The weekly mean pain score at week 14.
 - The Fibromyalgia Impact Questionnaire (FIQ) total score at week 14.
- Secondary Efficacy Measures: Included scores for the Patient's Global Impression of Change (PGIC) scale, the Global Fatigue Index (GFI), and the 36-item Short-Form health survey (SF-36; physical function scale only) at week 14.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

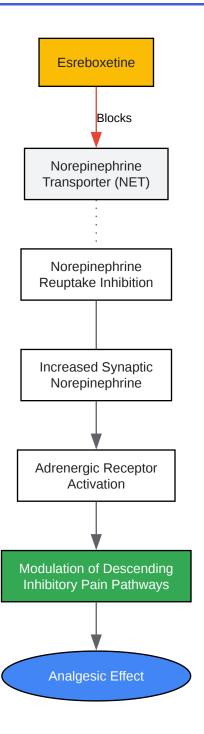




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Workflow for Assessing Clinical Trial Reproducibility.





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Hypothetical Signaling Pathway for **Esreboxetine**'s Analgesic Action.

In conclusion, while the published clinical trials for **Esreboxetine** in fibromyalgia demonstrate a consistent and statistically significant improvement in key symptoms compared to placebo, the absence of publicly available, independent replication studies means that the reproducibility of these findings has not been formally confirmed. The data and protocols presented here provide



a foundation for understanding the existing evidence for **Esreboxetine**'s efficacy. The broader issue of reproducibility in clinical research underscores the importance of transparency and data sharing to build greater confidence in therapeutic interventions.

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- To cite this document: BenchChem. [Reproducibility of Esreboxetine's Efficacy in Fibromyalgia: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671265#reproducibility-of-published-findings-on-esreboxetine-s-efficacy]

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